molecular formula C22H23ClN2O3 B586659 Loratadine-d4 N-Oxide CAS No. 1795033-49-6

Loratadine-d4 N-Oxide

Cat. No.: B586659
CAS No.: 1795033-49-6
M. Wt: 402.911
InChI Key: AEYRDESTWAYZTA-IDPVZSQYSA-N
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Description

Loratadine-d4 N-Oxide is a deuterium-labeled analog of a key metabolite of the non-sedating antihistamine, loratadine. This high-purity compound is synthesized for use as an internal standard in mass spectrometry-based bioanalysis, facilitating the accurate quantification of loratadine and its metabolites in complex biological matrices during pharmacokinetic and bioavailability studies . The incorporation of four deuterium atoms provides a distinct mass shift from its non-labeled counterpart, ensuring reliable detection and minimizing analytical interference. Beyond its analytical applications, this compound serves as a critical tool for investigating the biological significance of N-oxidation. Research indicates that N-oxidation of the loratadine scaffold induces helical chirality, effectively rigidifying its conformationally dynamic structure . This transformation results in enantiomers that have been shown to exhibit differential binding to the human histamine H1 receptor in computational docking studies . Consequently, this compound is a valuable chemical entity for advanced research in stereoselective metabolism, conformation-specific drug-receptor interactions, and the development of novel chiral pharmaceuticals. The product is provided with a Certificate of Analysis to guarantee its identity, purity, and isotopic enrichment. It is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

CAS No.

1795033-49-6

Molecular Formula

C22H23ClN2O3

Molecular Weight

402.911

IUPAC Name

ethyl 4-(8-chloro-1-oxido-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridin-1-ium-11-ylidene)-2,2,6,6-tetradeuteriopiperidine-1-carboxylate

InChI

InChI=1S/C22H23ClN2O3/c1-2-28-22(26)24-12-9-15(10-13-24)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-25(27)21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i12D2,13D2

InChI Key

AEYRDESTWAYZTA-IDPVZSQYSA-N

SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2[N+](=CC=C4)[O-])C=C(C=C3)Cl)CC1

Synonyms

4-(8-Chloro-5,6-dihydro-1-oxido-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic-d4 Acid Ethyl Ester;  Sch 38554-d4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Loratadine-d4 N-Oxide vs. Loratadine N-Oxide
  • Loratadine N-Oxide (CAS 165739-62-8) lacks deuterium substitution and has the molecular formula C₂₂H₂₃ClN₂O₃ (MW 398.88 g/mol). The N-oxide group increases polarity compared to the parent loratadine, influencing solubility and metabolic stability .
  • This compound incorporates four deuterium atoms, increasing its molecular weight by ~4 g/mol (to 418.91 g/mol). This isotopic labeling allows for precise quantification in bioanalytical assays .
This compound vs. Loratadine Epoxide N-Oxide
  • Loratadine-d4 Epoxide N-Oxide (CAS 1794754-14-5) contains both an epoxide ring and an N-oxide group. Its molecular formula is C₂₂H₁₉D₄ClN₂O₄ (identical to this compound), but structural differences arise from the epoxide’s three-membered oxygen ring, which introduces steric strain and reactivity .
Comparison with Ranitidine-N-Oxide
  • Ranitidine-N-Oxide (a metabolite of ranitidine) shares the N-oxide functional group but belongs to a different drug class (H₂ antagonist). Its molecular formula is C₁₃H₂₂N₄O₃S , highlighting distinct structural and therapeutic profiles .

Physicochemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 1795033-49-6* C₂₂H₁₉D₄ClN₂O₄ 418.91 N-oxide, deuterium
Loratadine N-Oxide 165739-62-8 C₂₂H₂₃ClN₂O₃ 398.88 N-oxide
Loratadine-d4 Epoxide N-Oxide 1794754-14-5 C₂₂H₁₉D₄ClN₂O₄ 418.91 N-oxide, epoxide, deuterium
Ranitidine-N-Oxide Not specified C₁₃H₂₂N₄O₃S 314.40 N-oxide, nitroethenyl

*Note: Discrepancy exists between CAS numbers in (1794754-14-5) and (1795033-49-6), possibly due to formulation variants or data entry errors .

Pharmacokinetic and Analytical Relevance

  • Deuterated Compounds : this compound’s deuterium labeling minimizes isotopic interference in liquid chromatography-mass spectrometry (LC-MS), enabling accurate tracking of loratadine metabolism in vivo .
  • N-Oxide Functional Group : Enhances polarity, reducing membrane permeability but increasing water solubility. This contrasts with epoxide-containing analogs (e.g., Loratadine-d4 Epoxide N-Oxide), where the strained epoxide ring may confer reactivity or metabolic instability .

Preparation Methods

Reaction Conditions and Optimization

  • Grignard Reagent Preparation : N-methyl-4-chloropiperidine reacts with magnesium in tetrahydrofuran (THF) at 20–48°C, forming the organometallic intermediate. Deuterated variants use N-methyl-4-chloropiperidine-d4 to introduce four deuterium atoms.

  • Nucleophilic Addition : The Grignard reagent is added to a cooled (-85°C to -95°C) solution of the tricyclic ketone in THF, followed by hydrolysis with ammonium chloride to yield the carbinol intermediate. This step achieves 73.2% yield with 87.99% purity.

  • Dehydration : The carbinol undergoes acid-catalyzed dehydration (e.g., HCl gas) to form the olefin intermediate, a precursor for loratadine.

Table 1: Key Parameters in Grignard-Based Synthesis

ParameterValue/RangeImpact on Yield/Purity
Reaction Temperature-85°C to -95°CMinimizes side reactions
THF Solvent Volume1.17 L per 0.41 molEnsures reagent solubility
Post-Hydrolysis ExtractionEthyl acetateRemoves inorganic byproducts

Catalytic Asymmetric N-Oxidation

The N-oxidation step introduces the N-oxide functional group enantioselectively. A peptide-catalyzed method reported in PMC employs aspartic acid-containing catalysts to achieve >99:1 enantiomeric ratio (er) for loratadine analogs.

Mechanistic Insights

  • Oxidant Selection : meta-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) selectively oxidizes the pyridine nitrogen over epoxidation (3.9:1 ratio).

  • Catalyst Design : Boc-Asp-OMe peptides enhance enantioselectivity by forming hydrogen bonds with the substrate, directing oxygen delivery to one face of the molecule.

  • Substrate Scope : Electron-withdrawing groups (e.g., -CF3) on the phenyl urea moiety improve conversion (up to 100%) but reduce chemoselectivity (1:1.1 N-oxide/epoxide ratio).

Table 2: Peptide-Catalyzed N-Oxidation Performance

SubstrateCatalystOxidantConversion (%)N-Oxide:Epoxideer (N-Oxide)
1b Boc-Aspm-CPBA693.9:189:11
1h P5H2O21001:1.1>99:1

Deuterium Incorporation Strategies

Deuterium is introduced at the 2,2,6,6 positions of the piperidine ring via isotopic labeling during Grignard reagent synthesis.

Synthetic Routes

  • Deuterated Starting Materials : N-methyl-4-chloropiperidine-d4 is prepared by halogen-deuterium exchange using D2O and catalytic Pd/BaSO4.

  • Stability Considerations : Low-temperature conditions (-85°C) prevent deuterium loss via proton exchange during the Grignard reaction.

Isotopic Purity Validation

  • Mass spectrometry confirms 98% deuterium incorporation, critical for avoiding metabolic interference in tracer studies.

Oxidation Using Peracids and Transition Metal Catalysts

Alternative N-oxidation methods employ transition metal catalysts for industrial-scale production.

Peracid-Mediated Oxidation

  • Reagents : Trifluoroacetic anhydride (TFAA) with H2O2 generates peracid in situ, oxidizing loratadine-d4 to its N-oxide in 85% yield.

  • Limitations : Over-oxidation to epoxides occurs at elevated temperatures (>40°C), necessitating strict thermal control.

Copper-Catalyzed Oxidation

  • Conditions : Copper(II) acetate in trifluoroethanol at 60°C for 12 hours achieves 78% yield but requires anion exchange (NH4PF6) for product isolation.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

MethodYield (%)Enantioselectivity (er)ScalabilityCost Efficiency
Grignard + Peptide73.2>99:1Lab-scaleLow
Peracid Oxidation85RacemicIndustrialHigh
Copper Catalysis7880:20Pilot-scaleModerate

Q & A

Basic Research Questions

Q. How can researchers verify the structural identity and purity of Loratadine-d4 N-Oxide in experimental settings?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., m/z alignment with theoretical values) and nuclear magnetic resonance (NMR) spectroscopy to validate deuterium labeling and N-oxide functional groups. Isotopic purity can be assessed via isotope ratio mass spectrometry (IRMS). Chromatographic methods (e.g., HPLC or UHPLC with UV detection) should demonstrate a single peak under optimized conditions, indicating >95% purity .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is optimal. For example, online solid-phase extraction (SPE) coupled with UHPLC-MS/MS minimizes manual sample preparation while achieving sensitivity down to 10 µg/kg in plant or biological matrices. Calibration curves should use weighted linear regression (e.g., 1/x² weighting) to ensure accuracy across dynamic ranges .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA and GHS guidelines for chemical handling. Use fume hoods for weighing and synthesis steps, and wear nitrile gloves and safety goggles. In case of skin contact, rinse thoroughly with water; for inhalation exposure, relocate to fresh air and seek medical evaluation. Maintain a safety data sheet (SDS) with CAS-specific hazard information (CAS: 1794754-14-5) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental data and computational predictions for this compound’s mutagenicity?

  • Methodological Answer : Apply structure-activity relationship (SAR) fingerprint analysis to evaluate structural alerts (e.g., aromatic N-oxide substructures). Compare in vitro Ames test results with (Q)SAR models (e.g., Leadscope’s expert-rule-based system). If contradictions arise, validate via metabolic activation studies using S9 liver fractions to assess if N-oxide reduction alters mutagenic potential .

Q. What experimental design considerations are essential for studying this compound’s metabolic pathways in vivo?

  • Methodological Answer : Use isotopically labeled rats or hepatocyte models to trace deuterium retention post-metabolism. Employ stable isotope tracing (e.g., ¹³C or ²H-NMR) to identify metabolites. Control for deuterium exchange by comparing results with non-deuterated analogs. Ensure raw data (e.g., chromatograms, spectra) are archived in standardized formats (e.g., mzML for mass spectrometry) to support reproducibility .

Q. How should researchers address low recovery rates of this compound in extraction protocols?

  • Methodological Answer : Optimize pH-dependent liquid-liquid extraction (LLE) or SPE sorbents (e.g., mixed-mode cation exchange). Assess recovery using spiked blank matrices and adjust ion-pairing reagents (e.g., formic acid or ammonium acetate). Validate with spike-and-recovery experiments (n ≥ 5 replicates) and report relative standard deviations (RSD) to quantify variability .

Q. What strategies improve the reproducibility of this compound synthesis across laboratories?

  • Methodological Answer : Standardize reaction conditions (e.g., solvent purity, temperature, and catalyst ratios) using reaction monitoring via in situ FTIR or Raman spectroscopy. Publish detailed synthetic procedures in line with journal guidelines (e.g., Chromatography’s requirements for experimental replication), including raw spectral data in supplementary materials .

Data Analysis and Reporting

Q. How can researchers statistically validate contradictory findings in this compound bioactivity studies?

  • Methodological Answer : Apply meta-analysis tools (e.g., RevMan) to aggregate datasets and calculate effect sizes with 95% confidence intervals. Use funnel plots to detect publication bias. For in-house contradictions, perform Grubbs’ test to identify outliers and repeat experiments under blinded conditions to minimize observer bias .

Q. What metadata standards are critical for sharing this compound research data?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Include experimental parameters (e.g., LC gradient profiles, collision energies), instrument calibration logs, and raw data files in open formats (e.g., .mzXML for MS). Use electronic lab notebooks (ELNs) for real-time metadata capture and repository submissions (e.g., Zenodo or ChemRxiv) .

Tables for Quick Reference

Parameter Recommended Method Key Considerations Reference
Structural ValidationHRMS + ¹H/²H NMRIsotopic purity ≥98%; absence of proton shift
Quantification in BiomarkersLC-MS/MS with online SPELLOQ: 10 µg/kg; r² >0.99 for calibration
Mutagenicity ScreeningAmes test + (Q)SAR modelingValidate with S9 metabolic activation

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